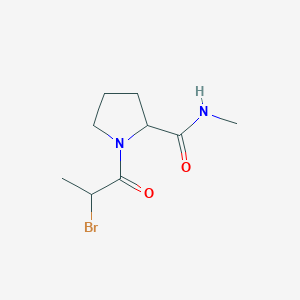
1-(2-Bromopropanoyl)-N-methylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromopropanoyl)-N-methylpyrrolidine-2-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromopropanoyl group attached to a pyrrolidine ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromopropanoyl)-N-methylpyrrolidine-2-carboxamide typically involves the reaction of N-methylpyrrolidine-2-carboxamide with 2-bromopropionyl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromopropanoyl)-N-methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Corresponding azides, thiocyanates, or ethers.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or ketones.
Applications De Recherche Scientifique
1-(2-Bromopropanoyl)-N-methylpyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 1-(2-Bromopropanoyl)-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The bromopropanoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This compound may also interact with cellular pathways involved in inflammation and cell proliferation, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromopropionyl bromide: A related compound with similar reactivity but lacking the pyrrolidine ring.
2-Bromopropanol: Another brominated compound with different functional groups and reactivity.
1-(2-Bromopropanoyl)pyrrolidine: A structurally similar compound without the N-methyl group.
Uniqueness
1-(2-Bromopropanoyl)-N-methylpyrrolidine-2-carboxamide is unique due to the presence of both the bromopropanoyl group and the N-methylpyrrolidine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H15BrN2O2 |
|---|---|
Poids moléculaire |
263.13 g/mol |
Nom IUPAC |
1-(2-bromopropanoyl)-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C9H15BrN2O2/c1-6(10)9(14)12-5-3-4-7(12)8(13)11-2/h6-7H,3-5H2,1-2H3,(H,11,13) |
Clé InChI |
BTPQBHKLNXNWDE-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N1CCCC1C(=O)NC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL](/img/structure/B11789015.png)






![7-Bromo-4-(tert-butoxy)-2-isopropoxybenzo[D]thiazole](/img/structure/B11789051.png)

